A Comprehensive Guide to the Structural Elucidation of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic Acid
A Comprehensive Guide to the Structural Elucidation of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic Acid
Introduction
In the landscape of modern drug discovery, pyrazole-containing compounds have emerged as a "privileged scaffold," forming the core of numerous approved therapeutic agents.[1][2] Their metabolic stability and versatile chemical nature make them ideal candidates for developing treatments for a wide array of diseases, including cancer, inflammation, and infectious diseases.[3][4] The compound 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid (CAS No: 313674-12-3) represents a key intermediate in the synthesis of more complex pharmaceutical agents. Its structure, combining a halogenated benzoic acid with a pyrazole moiety, offers multiple points for further chemical modification. Therefore, unambiguous confirmation of its molecular structure is a critical first step in any research and development program.
This in-depth technical guide provides a comprehensive walkthrough of the structural elucidation of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid. We will explore the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to build a cohesive and self-validating structural proof. This guide is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of small molecule characterization.
Molecular Structure and Numbering Scheme
The hypothesized structure of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid is presented below, along with the conventional numbering scheme used for spectroscopic analysis. This numbering is essential for the unambiguous assignment of signals in the NMR spectra.
Caption: Hypothesized structure and numbering scheme for 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid.
Spectroscopic Analysis Workflow
The structural elucidation of a novel or synthesized compound is a multi-step process where each analytical technique provides a piece of the puzzle. The workflow below illustrates the logical progression from determining the molecular formula to establishing the final connectivity.
Caption: Integrated workflow for the structural elucidation of an organic molecule.
Mass Spectrometry (MS)
Mass spectrometry is the first port of call to determine the molecular weight and elemental formula. For 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid (C₁₀H₇ClN₂O₂), the expected molecular weight is approximately 222.63 g/mol .
Expected Observations:
-
Molecular Ion Peak (M⁺): A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), in a roughly 3:1 ratio. Therefore, we expect to see two peaks:
-
[M]⁺ at m/z ≈ 222 (corresponding to the molecule with ³⁵Cl).
-
[M+2]⁺ at m/z ≈ 224 (corresponding to the molecule with ³⁷Cl), with an intensity of about one-third of the [M]⁺ peak.
-
-
Key Fragmentation Patterns: Electron ionization (EI) would likely lead to characteristic fragments. The most stable fragments are often those that retain aromaticity.
-
Loss of -OH (m/z 205/207): A common fragmentation for carboxylic acids.
-
Loss of -COOH (m/z 177/179): Decarboxylation is another typical pathway for benzoic acids.[5]
-
Formation of the benzoyl cation (m/z 105): While less direct due to the substituents, fragments related to the benzoic acid core are possible.[6]
-
Table 1: Predicted Mass Spectrometry Data
| m/z (Predicted) | Ion Formula | Interpretation |
| 222 / 224 | [C₁₀H₇ClN₂O₂]⁺ | Molecular ion peak ([M]⁺, [M+2]⁺) showing 3:1 isotope ratio for Cl. |
| 205 / 207 | [C₁₀H₆ClN₂O]⁺ | Loss of hydroxyl radical (•OH) from the carboxylic acid. |
| 177 / 179 | [C₉H₆ClN₂]⁺ | Loss of the carboxyl group (•COOH). |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds.[5] |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Ionization Mode: Employ Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of the molecular ion. Electron Ionization (EI) can be used to induce fragmentation for structural clues.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak and its isotopic pattern. Compare the accurate mass measurement with the theoretical mass of the proposed formula (C₁₀H₇ClN₂O₂) to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The spectrum of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid is expected to show characteristic absorptions for the carboxylic acid, the aromatic rings, and the carbon-chlorine bond.
Expected Observations:
-
O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[7][8]
-
C=O Stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹ is indicative of the carbonyl group of an aromatic carboxylic acid.[7]
-
Aromatic C=C and C-H Stretches: Multiple sharp peaks will appear in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the benzene and pyrazole rings. C-H stretching vibrations for the aromatic protons will be observed just above 3000 cm⁻¹.
-
C-O Stretch: A moderate absorption band between 1320-1210 cm⁻¹ corresponding to the C-O stretching of the carboxylic acid.[7]
-
C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 800-600 cm⁻¹, corresponding to the C-Cl bond.
Table 2: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid (dimer) |
| ~3100 | C-H Stretch (aromatic) | Benzene & Pyrazole Rings |
| 1700 - 1680 | C=O Stretch (strong) | Carboxylic Acid |
| 1600 - 1450 | C=C Stretch (aromatic) | Benzene & Pyrazole Rings |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid |
| 800 - 600 | C-Cl Stretch | Aryl Halide |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups to confirm the presence of the carboxylic acid and aromatic components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D NMR experiments will allow for the complete assignment of all proton and carbon signals, confirming the substitution pattern and overall connectivity.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of different proton environments, their integration (ratio of protons), and their splitting patterns (neighboring protons).
Expected Observations (in DMSO-d₆):
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>12 ppm), which is exchangeable with D₂O.
-
Pyrazole Protons (H3', H4', H5'):
-
H5': Expected to be the most downfield of the pyrazole protons, appearing as a doublet of doublets or a triplet around 8.5-9.0 ppm.
-
H3': Expected to be a doublet or triplet around 7.7-8.0 ppm.
-
H4': Expected to be the most upfield of the pyrazole protons, appearing as a triplet around 6.5-7.0 ppm.
-
-
Benzoic Acid Protons (H3, H5, H6):
-
H3: A doublet, deshielded by the adjacent chlorine, likely around 7.8-8.0 ppm.
-
H5: A doublet of doublets, coupled to both H3 and H6, expected around 7.6-7.8 ppm.
-
H6: A doublet, coupled to H5, likely the most upfield of the benzoic acid protons, around 7.4-7.6 ppm.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
Expected Observations (in DMSO-d₆):
-
Carboxyl Carbon (C7): The most downfield signal, typically around 165-170 ppm.[9]
-
Aromatic Carbons (C1-C6, C3'-C5'): Signals will appear in the 110-150 ppm range.
-
C1, C2, C4: Carbons bearing substituents will have distinct chemical shifts. The carbon attached to the chlorine (C2) will be significantly affected.
-
C3, C5, C6: Protonated aromatic carbons.
-
C3', C4', C5': Pyrazole carbons will have characteristic shifts.
-
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 7 | C | ~13.0 (br s, 1H) | ~167 |
| 1 | C | - | ~130 |
| 2 | C | - | ~135 |
| 3 | C | ~7.9 (d) | ~132 |
| 4 | C | - | ~140 |
| 5 | C | ~7.7 (dd) | ~120 |
| 6 | C | ~7.5 (d) | ~128 |
| 3' | C | ~7.8 (d) | ~141 |
| 4' | C | ~6.6 (t) | ~108 |
| 5' | C | ~8.6 (d) | ~128 |
Note: These are predicted values based on analogous structures. Actual values may vary.[1][9][10]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to clearly show exchangeable protons like -COOH.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Follow up with DEPT-135 and DEPT-90 experiments to differentiate carbon types.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (e.g., within the aromatic and pyrazole rings).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the pyrazole and benzoic acid fragments.
-
-
Data Analysis: Integrate all 1D and 2D data to assign every proton and carbon signal and confirm the connectivity of the molecule.
Conclusion: A Self-Validating System
The structural elucidation of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid is achieved through the synergistic application of multiple analytical techniques. Mass spectrometry provides the molecular formula and confirms the presence of chlorine. FTIR spectroscopy identifies the key carboxylic acid functional group. Finally, a full suite of NMR experiments establishes the precise connectivity of the atoms, confirming the substitution pattern on both the benzoic acid and pyrazole rings. Each technique validates the findings of the others, creating a robust and irrefutable structural proof. This rigorous approach is fundamental to ensuring the quality and integrity of chemical compounds used in research and drug development.
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